molecular formula C6HCl2N3O3 B14249855 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole CAS No. 185253-69-4

4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole

Cat. No.: B14249855
CAS No.: 185253-69-4
M. Wt: 233.99 g/mol
InChI Key: KUNPAEZEACUAOQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoxadiazole ring. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the benzoxadiazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also intercalate with DNA, disrupting its normal function and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective substitution and reduction reactions makes it a valuable compound for various applications .

Properties

CAS No.

185253-69-4

Molecular Formula

C6HCl2N3O3

Molecular Weight

233.99 g/mol

IUPAC Name

4,6-dichloro-5-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C6HCl2N3O3/c7-2-1-3-5(10-14-9-3)4(8)6(2)11(12)13/h1H

InChI Key

KUNPAEZEACUAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NON=C21)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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